molecular formula C10H9ClN2OS B14692439 Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- CAS No. 23799-91-9

Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)-

Cat. No.: B14692439
CAS No.: 23799-91-9
M. Wt: 240.71 g/mol
InChI Key: HFHRIXUPCTURFL-UHFFFAOYSA-N
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Description

Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. . The presence of the benzo[b]thiophene moiety in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- typically involves the reaction of 5-chlorobenzo[b]thiophene with appropriate reagents to introduce the urea functionality. One common synthetic route involves the reaction of 5-chlorobenzo[b]thiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the urea derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to bind to and inhibit the activity of certain enzymes and receptors involved in cell proliferation and survival . The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- can be compared with other benzo[b]thiophene derivatives, such as:

The uniqueness of Urea, ((5-chlorobenzo(b)thien-3-yl)methyl)- lies in its specific functional groups and the resulting biological activities, making it a valuable compound for research and development in various fields.

Properties

CAS No.

23799-91-9

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

(5-chloro-1-benzothiophen-3-yl)methylurea

InChI

InChI=1S/C10H9ClN2OS/c11-7-1-2-9-8(3-7)6(5-15-9)4-13-10(12)14/h1-3,5H,4H2,(H3,12,13,14)

InChI Key

HFHRIXUPCTURFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)CNC(=O)N

Origin of Product

United States

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